

Commercial sources and purity grades of Isopropyl methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl methacrylate*

Cat. No.: *B1583036*

[Get Quote](#)

An In-depth Technical Guide to **Isopropyl Methacrylate**: Commercial Sources, Purity, and Analysis

Introduction

Isopropyl methacrylate (IPMA) is an organic compound with the formula C₇H₁₂O₂. It is the ester of methacrylic acid and isopropanol. As a versatile monomer, IPMA is utilized in the synthesis of various polymers and copolymers. These polymers find applications in diverse fields, including the manufacturing of coatings, adhesives, and dental materials, where the purity and stability of the monomer are critical performance factors.^[1] This technical guide provides a comprehensive overview of the commercial sources and purity grades of **isopropyl methacrylate**, detailed analytical methodologies for purity assessment, and a summary of its industrial manufacturing process. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical intermediate.

Commercial Sources and Purity Grades

Isopropyl methacrylate is commercially available from a range of chemical suppliers, typically with a purity of 98% or greater. The monomer is usually stabilized with hydroquinone monomethyl ether (MEHQ) to prevent polymerization during storage and transport. Below is a summary of representative commercial offerings.

Supplier	Product Number	Purity Grade	Analysis Method	Additional Information
Tokyo Chemical Industry (TCI)	M0280	>98.0%	Gas Chromatography (GC)	Stabilized with MEHQ. [2]
Sigma-Aldrich	COM448662939	98%	Not specified	-
Scientific Polymer Products, Inc.	M-137	Not specified	Not specified	Inhibited with 100 ppm MEHQ. [3]
Parchem	-	Not specified	Not specified	Available in bulk quantities. [1]
Santa Cruz Biotechnology	-	Not specified	Not specified	For experimental/research use. [4]

Experimental Protocols for Purity Determination

The purity of **isopropyl methacrylate** and other acrylate esters is most commonly determined by gas chromatography (GC).[\[5\]](#)[\[6\]](#)[\[7\]](#) The following is a detailed methodology adapted from standard test methods for acrylate esters and related compounds.

Objective: To determine the purity of **isopropyl methacrylate** and quantify impurities such as residual isopropyl alcohol and other esters using gas chromatography with a flame ionization detector (GC-FID).

Principle: A representative sample of **isopropyl methacrylate** is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A flame ionization detector (FID) is used to detect the separated components as they elute from the column. The area of each peak in the resulting chromatogram is proportional to the concentration of that component.

Apparatus:

- Gas Chromatograph: Any GC system equipped with a flame ionization detector (FID) and a temperature-programmable column oven.
- Column: A capillary column suitable for the analysis of acrylate monomers. A common choice is a DB-5 or equivalent non-polar column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 μ m film thickness).[\[8\]](#)
- Injector: A split/splitless injector.
- Data Acquisition System: A computer with software capable of controlling the GC and integrating peak areas.

Reagents and Materials:

- Carrier Gas: Helium or Nitrogen, high purity grade.
- Flame Ionization Detector Gases: Hydrogen and Air, high purity grade.
- **Isopropyl Methacrylate** Standard: A reference standard of known high purity.
- Internal Standard (optional but recommended): A high-purity compound that is well-resolved from other peaks in the chromatogram (e.g., isobutyl acrylate).
- Solvent: A high-purity solvent for sample dilution (e.g., acetone).

Chromatographic Conditions (Typical):

- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial Temperature: 60 °C, hold for 2 minutes
 - Ramp Rate: 10 °C/minute
 - Final Temperature: 250 °C, hold for 5 minutes

- Carrier Gas Flow Rate: 1 mL/minute (Helium)
- Injection Volume: 1 μ L
- Split Ratio: 50:1

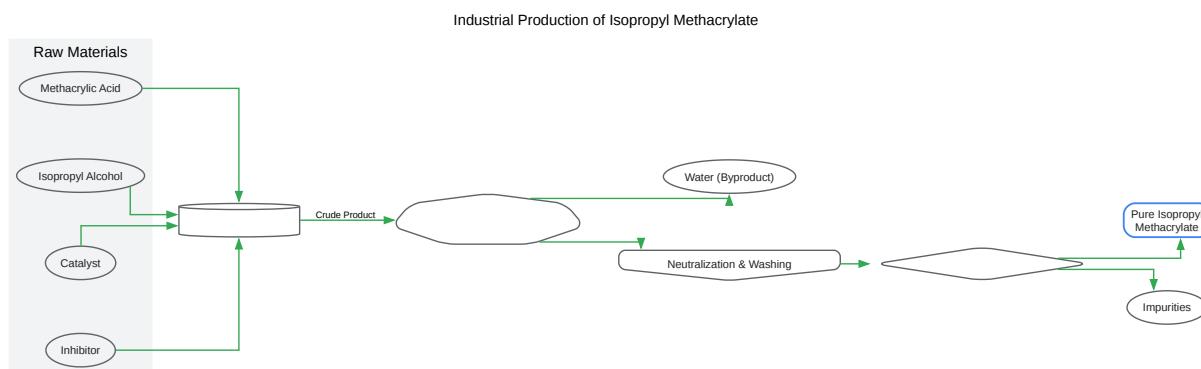
Procedure:

- Standard Preparation:
 - Accurately weigh a known amount of the **isopropyl methacrylate** reference standard and, if used, the internal standard.
 - Dissolve in the solvent to a known volume in a volumetric flask.
- Sample Preparation:
 - Accurately weigh a known amount of the **isopropyl methacrylate** sample to be analyzed.
 - If using an internal standard, add a known amount to the sample.
 - Dilute with the solvent to the same volume as the standard preparation.
- Analysis:
 - Inject the standard solution into the GC and record the chromatogram. Identify the retention times of **isopropyl methacrylate** and the internal standard.
 - Inject the sample solution into the GC and record the chromatogram.
- Calculation:
 - The purity of **isopropyl methacrylate** is calculated by the area normalization method. The area of each impurity peak is determined, and the percentage of each impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.
 - The purity of **isopropyl methacrylate** is then calculated as 100% minus the sum of the percentages of all impurities.

- If an internal standard is used, the concentration of **isopropyl methacrylate** can be calculated using a response factor determined from the analysis of the reference standard.

System Suitability:

- The system suitability should be checked before analysis by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas for the main component should be less than 2%.


Industrial Manufacturing Process

The most common industrial method for the production of **isopropyl methacrylate** is the direct esterification of methacrylic acid with isopropyl alcohol.^[9] This is a reversible reaction that is typically catalyzed by a strong acid, such as sulfuric acid. To drive the reaction to completion, the water formed as a byproduct is continuously removed.

The general steps in the manufacturing process are:

- Reaction: Methacrylic acid, isopropyl alcohol, a catalyst (e.g., sulfuric acid), and a polymerization inhibitor (e.g., hydroquinone) are fed into a reactor.^[10] The mixture is heated to reflux to initiate the esterification reaction.
- Water Removal: The water produced during the reaction is typically removed by azeotropic distillation. An entrainer, such as toluene or cyclohexane, may be added to form a low-boiling azeotrope with water.
- Neutralization and Washing: After the reaction is complete, the crude product is neutralized to remove the acidic catalyst and washed with water to remove any remaining water-soluble impurities.
- Purification: The final purification of **isopropyl methacrylate** is achieved by fractional distillation to separate the product from unreacted starting materials, the inhibitor, and any high-boiling impurities.

Below is a diagram illustrating the logical workflow of the industrial production of **isopropyl methacrylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for **Isopropyl Methacrylate** Production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]

- 2. Isopropyl Methacrylate | 4655-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Isopropyl methacrylate – scipoly.com [scipoly.com]
- 4. isopropyl methacrylate, 4655-34-9 [thegoodscentscompany.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. kelid1.ir [kelid1.ir]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Isopropyl methacrylate | 4655-34-9 | Benchchem [benchchem.com]
- 10. US2636049A - Normal and isopropyl methacrylate production - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Commercial sources and purity grades of Isopropyl methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583036#commercial-sources-and-purity-grades-of-isopropyl-methacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com